

Part 1: Molecular Architecture & Theoretical Properties[1][2]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Bromo-2-nitro-N-phenylaniline

CAS No.: 16588-25-3

Cat. No.: B1600996

[Get Quote](#)

Structural Analysis

The molecule consists of a diphenylamine core substituted on one ring. The key structural features dictate its reactivity and physical state:

- **Electronic "Push-Pull" System:** The lone pair on the bridging nitrogen (amine) donates electron density into the substituted ring, while the ortho-nitro group acts as a strong acceptor.[1] This creates a significant dipole moment and facilitates Intramolecular Charge Transfer (ICT).
- **Intramolecular Hydrogen Bonding:** A critical theoretical feature is the interaction between the amine proton (N-H) and the nitro group oxygen. This [N-H...O=N] hydrogen bond locks the substituted ring and the nitrogen bridge into a planar or near-planar conformation, significantly reducing the basicity of the amine ($pK_a < 0$) and shifting the UV-Vis absorption maximum (bathochromic shift).[1]
- **Steric Modulation:** The bulky bromine atom at the para position and the phenyl ring create steric parameters that influence crystal packing, typically resulting in lower melting points compared to planar, unsubstituted analogs.

Theoretical Descriptors (Computed)

Property	Value (Theory/Exp)	Description
Molecular Formula	C ₁₂ H ₉ BrN ₂ O ₂	-
Molecular Weight	293.12 g/mol	Monoisotopic mass dominated by ⁷⁹ Br and ⁸¹ Br isotopes (~1:1 ratio).[1]
LogP (Predicted)	-4.2 - 4.5	Highly lipophilic due to the aromatic rings and halogen; poor water solubility.[1]
pKa (Conjugate Acid)	~ -1.0 to 0.5	Extremely weak base due to strong electron withdrawal by -NO ₂ and -Br.[1]
Dipole Moment	High (~5-6 D)	Driven by the nitro-amine resonance interaction.[1]

Part 2: Physicochemical Profile[1]

Physical Constants[1]

- Appearance: Orange to Red crystalline solid (color arises from the $n \rightarrow \pi^*$ and $\pi \rightarrow \pi^*$ transitions of the nitro-amine chromophore).
- Melting Point: 65–66 °C [1].[2]
- Solubility:
 - Soluble: Dichloromethane, Ethyl Acetate, DMSO, DMF.
 - Insoluble: Water, dilute aqueous acids (due to low basicity).

Spectroscopic Signatures (Predicted)

- ¹H NMR (DMSO-d₆, 400 MHz):
 - δ ~9.5 ppm (s, 1H, NH): Deshielded by H-bonding and the nitro group.

- δ ~8.2 ppm (d, $J=2.5$ Hz, 1H, H-3): Highly deshielded proton between $-\text{NO}_2$ and $-\text{Br}$.^[1]
- δ ~7.6 ppm (dd, $J=9.0, 2.5$ Hz, 1H, H-5): Ortho to Br, meta to NO_2 .
- δ ~7.1 ppm (d, $J=9.0$ Hz, 1H, H-6): Shielded relative to others due to ortho-amine effect.^[1]
- δ ~7.2–7.5 ppm (m, 5H, Ph): Multiplet for the unsubstituted phenyl ring.
- IR Spectrum:
 - 3300–3350 cm^{-1} : N-H stretch (often weak/broadened due to H-bonding).^[1]
 - 1500–1530 cm^{-1} : Asymmetric $-\text{NO}_2$ stretch.^[1]
 - 1300–1350 cm^{-1} : Symmetric $-\text{NO}_2$ stretch.

Part 3: Synthetic Pathways^[1]

The most robust synthesis utilizes a Nucleophilic Aromatic Substitution ($\text{S}_\text{n}\text{Ar}$) mechanism. The ortho-nitro group activates the leaving group (Fluorine or Chlorine) for displacement by aniline.^[1]

Synthesis Protocol: $\text{S}_\text{n}\text{Ar}$ Displacement

Reagents: 4-Bromo-1-fluoro-2-nitrobenzene, Aniline, Potassium Carbonate (K_2CO_3).^[1]

Solvent: DMF or DMSO (Polar aprotic solvents accelerate $\text{S}_\text{n}\text{Ar}$).

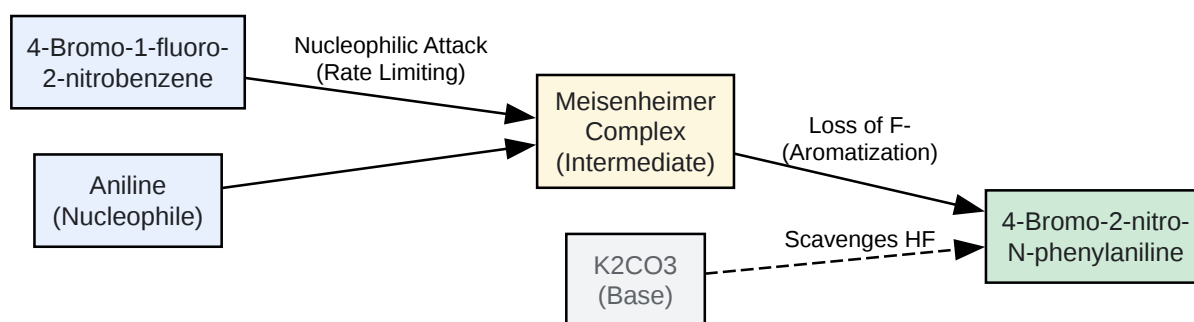
Step-by-Step Methodology:

- Preparation: Charge a reaction vessel with 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) and DMF (5 mL/mmol).
- Base Addition: Add anhydrous K_2CO_3 (1.5 eq).
- Nucleophile Addition: Add Aniline (1.1 eq) dropwise at room temperature.
- Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (Mobile phase: 10% EtOAc/Hexanes). The starting material (fluoride) will disappear, and a lower R_f orange/red spot will appear.

- Workup: Pour the reaction mixture into ice-water (10x volume). The product will precipitate as an orange solid.
- Purification: Filter the solid. Wash with water to remove DMF and salts. Recrystallize from Ethanol or purify via silica gel chromatography if necessary.

Reaction Mechanism Visualization

The following diagram illustrates the S_NAr mechanism via the Meisenheimer complex.



[Click to download full resolution via product page](#)

Caption: S_NAr pathway showing the displacement of fluorine activated by the ortho-nitro group.

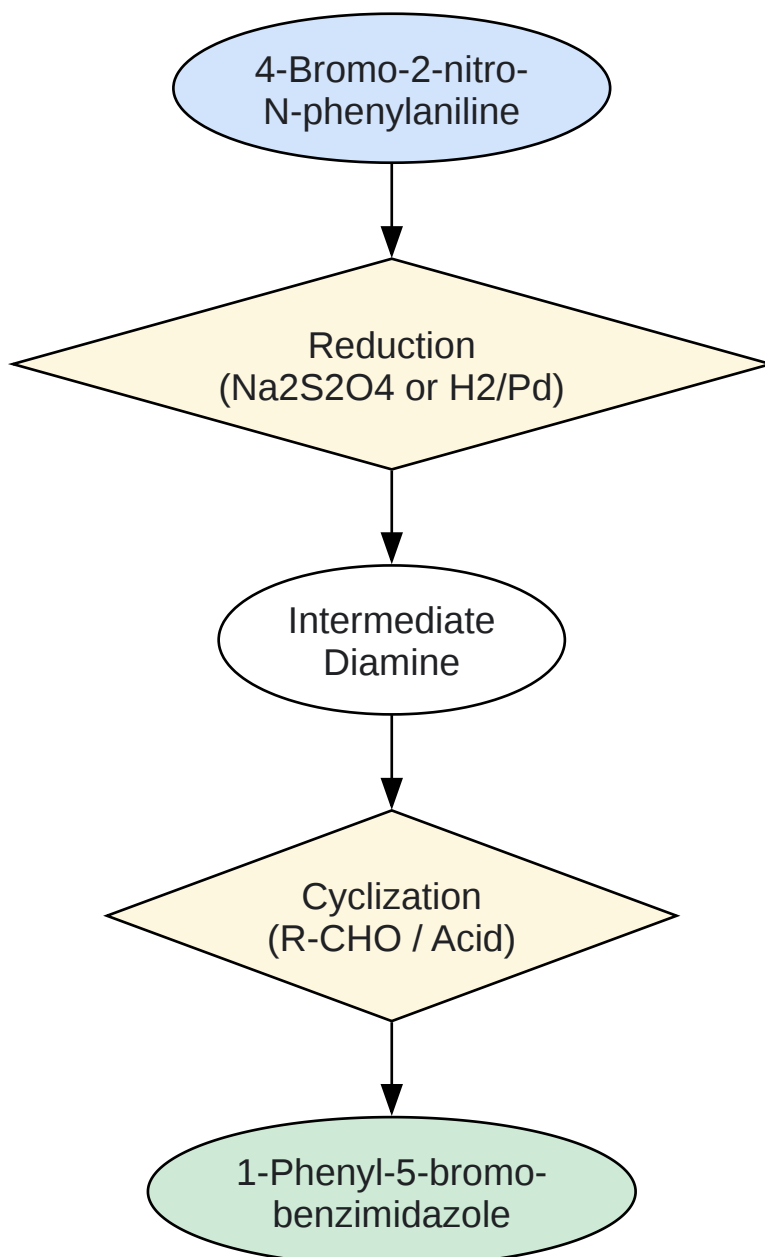
Part 4: Reactivity & Functionalization Logic[1]

This compound serves as a "linchpin" intermediate due to its three distinct reactive sites:

- Nitro Group (-NO₂): Can be reduced (Fe/HCl, H₂/Pd-C, or Na₂S₂O₄) to a primary amine.[1] This generates a vicinal diamine (4-bromo-N1-phenylbenzene-1,2-diamine), a precursor for cyclization into Benzimidazoles.[1]
- Bromine Atom (-Br): A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1] It allows the extension of the conjugation system or the addition of other pharmacophores.
- N-H Group: Can be alkylated, though this requires strong bases (NaH) due to the low pKa.

Workflow: Conversion to Benzimidazole

A common application in drug discovery (e.g., antiviral research [2]) involves reducing the nitro group and cyclizing with an aldehyde.



[Click to download full resolution via product page](#)

Caption: Synthetic logic for converting the target compound into a benzimidazole scaffold.

Part 5: Safety & Handling (MSDS Summary)

- Hazards:

- H302: Harmful if swallowed.
- H315/H319: Causes skin and serious eye irritation.
- H335: May cause respiratory irritation.
- Handling: Use standard PPE (Nitrile gloves, safety glasses). Manipulate in a fume hood to avoid dust inhalation.
- Storage: Store at room temperature, protected from light (nitro compounds can be photosensitive over long periods).

References

- Aaron Chemicals. (n.d.). Safety Data Sheet: **4-Bromo-2-nitro-N-phenylaniline** (CAS 16588-25-3). Retrieved from
- Beaulieu, P. L., et al. (2012). Benzimidazole derivatives as antiviral agents. Patent WO2012174312A2.
- PubChem. (2025). Compound Summary: 4-Bromo-2-nitroaniline (Analog).[1] National Library of Medicine. Retrieved from (Used for comparative property analysis).
- BenchChem. (2025). Synthesis of Nitrodiphenylamines. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. esdmedikal.com](https://esdmedikal.com) [esdmedikal.com]
- [2. aaronchem.com](https://aaronchem.com) [aaronchem.com]
- To cite this document: BenchChem. [Part 1: Molecular Architecture & Theoretical Properties[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1600996/docs#part-1-molecular-architecture-theoretical-properties-1-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)